

lesinurad preclinical studies

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An In-depth Technical Guide on the Preclinical Studies of **Lesinurad**

Abstract

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout. Its mechanism of action involves the targeted inhibition of uric acid transporters in the renal proximal tubule, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels. This technical guide provides a comprehensive overview of the preclinical studies that characterized the pharmacology, pharmacokinetics, and toxicology of **lesinurad**. The data presented herein, derived from a range of in vitro and in vivo nonclinical models, established the foundational evidence for its clinical development. Quantitative data are summarized in structured tables, key experimental methodologies are detailed, and the primary mechanism of action is visually represented to offer a thorough resource for researchers and drug development professionals.

Introduction

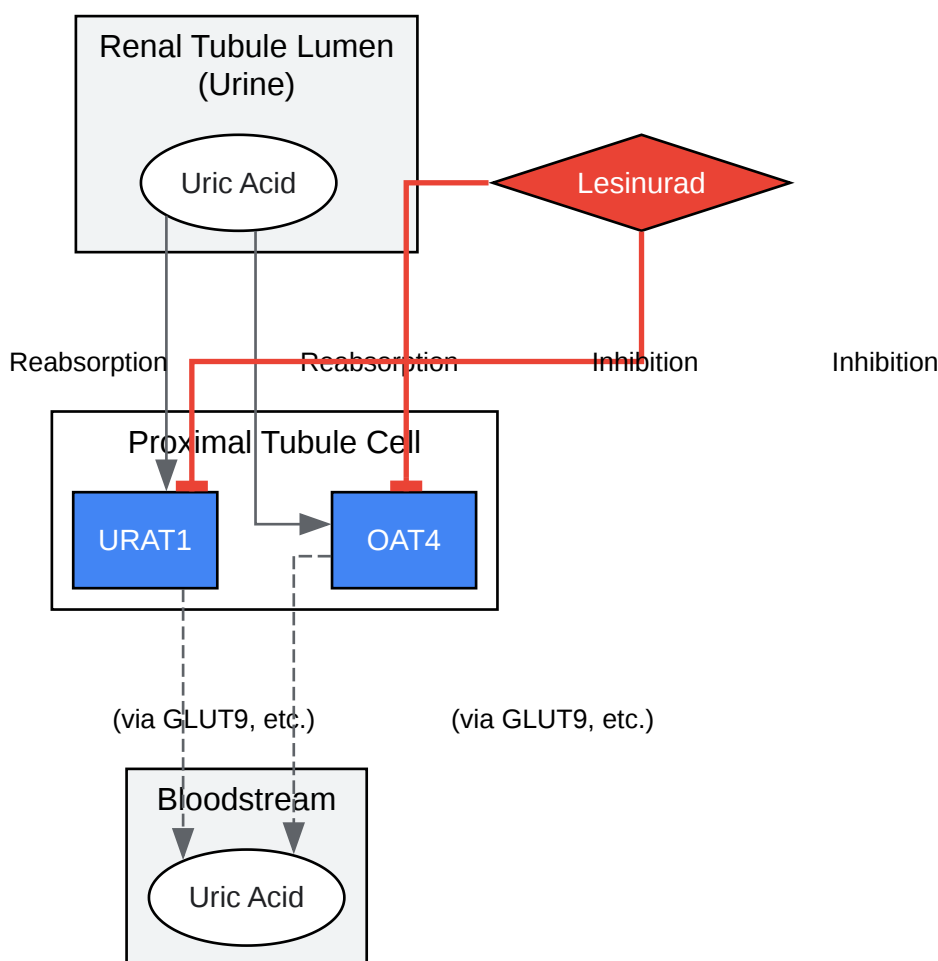
Hyperuricemia, a condition characterized by elevated serum uric acid (sUA) levels, is the primary metabolic precursor to gout, a painful inflammatory arthritis. The majority of hyperuricemia cases stem from the inefficient renal excretion of uric acid rather than its overproduction. In the proximal tubules of the kidneys, several transporters mediate the reabsorption of approximately 90% of filtered urate. Among these, Uric Acid Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4) are key players in this reabsorptive process.

Lesinurad (formerly RDEA594) was developed as a targeted therapy to inhibit these specific transporters, offering a uricosuric mechanism to lower sUA.^{[1][2]} Unlike older uricosuric agents,

lesinurad was designed for greater selectivity to minimize off-target effects and drug-drug interactions.[1][3] This document details the pivotal preclinical investigations that defined its therapeutic potential.

Mechanism of Action and In Vitro Pharmacology

Lesinurad reduces sUA by inhibiting transporters responsible for uric acid reabsorption in the kidney.[4] The primary targets are URAT1, which handles the bulk of uric acid reabsorption, and OAT4.[1][4][5] By blocking these apical transporters located on the luminal side of the proximal tubule cells, **lesinurad** effectively increases the fractional excretion of uric acid (FEUA).[1]



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Caption: Mechanism of Action of **Lesinurad** in the Renal Proximal Tubule.

In vitro studies using transporter-expressing cell systems quantified the inhibitory potency of **lesinurad**. It demonstrated dose-dependent inhibition of both URAT1 and OAT4 with similar potency.^[1] Notably, at clinically relevant concentrations, **lesinurad** does not inhibit the basolateral transporters OAT1 or OAT3, which are frequently implicated in drug-drug interactions with older uricosurics like probenecid.^{[1][3][5]} Furthermore, it showed no significant activity against other urate transporters such as GLUT9 and ABCG2.^{[1][5]}

Data Presentation: In Vitro Inhibitory Potency

Table 1: In Vitro Inhibitory Potency (IC₅₀) of **Lesinurad** and Comparators

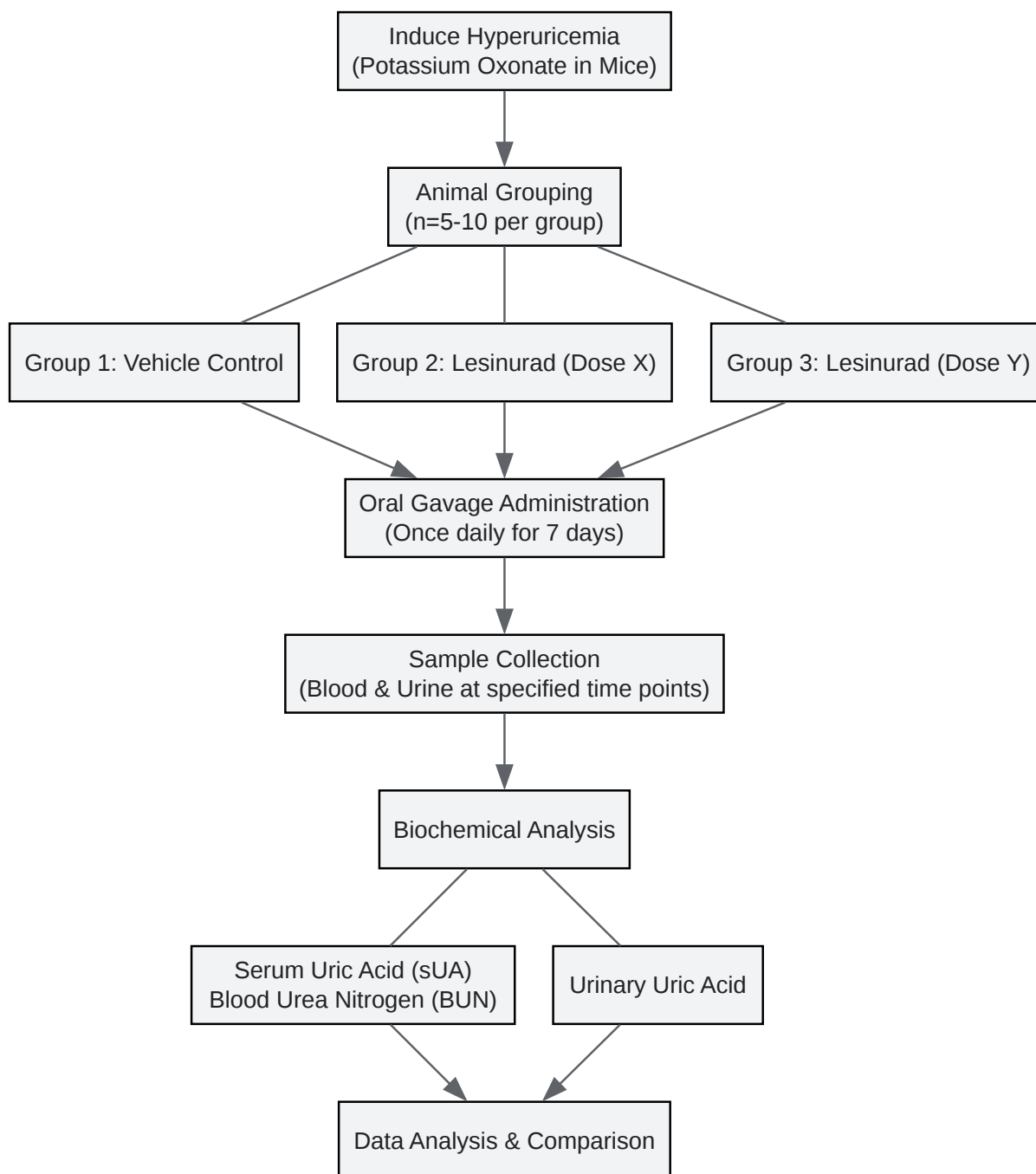
Compound	Target	IC ₅₀ (μM)	Source(s)
Lesinurad	URAT1	7.3	^[4]
		3.53	^[1]
		3.5	^[6]
	OAT4	3.7	^[4]
		2.03	^[1]
Benzbromarone	URAT1	0.22	^[6]

| Probenecid | URAT1 | 22 |^[6] |

Note: Variability in IC₅₀ values can be attributed to different experimental conditions and assay systems.

Preclinical Pharmacodynamics

The in vitro activity of **lesinurad** was validated in animal models of hyperuricemia. A common model involves the administration of a uricase inhibitor, potassium oxonate, to mice, which induces elevated sUA levels. In this model, orally administered **lesinurad** demonstrated a significant, dose-dependent reduction in sUA.^{[7][8]} These studies confirmed that the mechanism observed in vitro translates to a robust pharmacodynamic effect in vivo, primarily by increasing renal uric acid excretion.^[8]



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Caption: General Experimental Workflow for a Preclinical Pharmacodynamic Study.

Data Presentation: In Vivo Pharmacodynamic Effects

Early studies in healthy human volunteers further bridged the preclinical and clinical understanding, showing clear dose-dependent effects on uric acid handling.

Table 2: Key In Vivo Pharmacodynamic Effects of **Lesinurad**

Species	Dose	Effect	Source
Human	200 mg (single dose)	▲ 3.6-fold in FEUA after 6 hours	[1][5]
		▼ 33% in sUA after 6 hours	[1][5]
Human	400 mg (daily)	▼ 35% in sUA at 24 hours post-dose	[9][10]
Human	600 mg (single dose)	▼ 42% (max) in sUA after 6 hours	[1]
Mouse (Hyperuricemic)	Not specified	▼ Significant decrease in sUA and BUN	[8]

||| Reversed oxonate-induced alterations in renal mURAT-1, mOAT-1, and mOAT-3 expression [8]

FEUA: Fractional Excretion of Uric Acid; sUA: Serum Uric Acid; BUN: Blood Urea Nitrogen.

Preclinical Pharmacokinetics

Pharmacokinetic (PK) properties of **lesinurad** were characterized in rats and cynomolgus monkeys, the two species used for pivotal toxicology studies.[4][11] Monkeys were specifically chosen as the non-rodent species because a major human metabolite is not formed in dogs.[4] The studies revealed species differences in absorption and elimination pathways. Notably, oral bioavailability was higher in rats than in monkeys, and the primary route of elimination was fecal in preclinical species, contrasting with the primarily renal elimination observed in humans. [11]

Data Presentation: Comparative Pharmacokinetic Parameters

Table 3: Summary of **Lesinurad** Pharmacokinetic Parameters

Parameter	Rat	Monkey	Human	Source(s)
Oral Bioavailability	73%	41%	~100%	[11] [12] [13]
T _{max} (Time to Peak Conc.)	Rapid	Rapid	1-4 hours	[2] [11]
Terminal Half-life	~5 hours (implied)	~5 hours (implied)	~5 hours	[11]
Primary Elimination Route	Feces	Feces	Urine	[11]

| Metabolism | Auto-induction observed | Auto-induction observed | CYP2C9 (predominant) | [\[4\]](#)
[\[12\]](#) |

Preclinical Toxicology and Safety Pharmacology

The safety profile of **lesinurad** was evaluated through a standard battery of toxicology studies.

- Chronic Toxicity: Studies of up to 26 weeks in rats and 12 months in monkeys identified the kidneys and gastrointestinal tract as the primary target organs of toxicity at high doses.[\[4\]](#)[\[11\]](#) Premature deaths were observed in both species at the highest dose tested (600 mg/kg/day).[\[4\]](#)
- Genetic Toxicology: **Lesinurad** was negative in a standard battery of genotoxicity assays.[\[4\]](#)
[\[11\]](#)
- Carcinogenicity: No evidence of tumorigenic potential was found in a 2-year study in rats or a 26-week study in TgRasH2 mice.[\[4\]](#)[\[11\]](#)

- Reproductive Toxicology: **Lesinurad** was not found to be teratogenic and did not cause embryo-fetal developmental toxicity in rats or rabbits.[\[11\]](#) At maternally toxic doses in rats (300 mg/kg/day), some effects on the estrous cycle and a slight decrease in implantation sites were noted.[\[11\]](#)

Data Presentation: Chronic Toxicology Study Summary

Table 4: Summary of Pivotal Chronic Toxicology Studies

Species	Study Duration	NOAEL (No-Observed-Adverse-Effect Level)	Target Organs at High Doses	Safety Margin at NOAEL vs. Human Exposure (200 mg/day)	Source(s)
Rat	26 Weeks	100 mg/kg/day	Kidney, Gastrointestinal Tract	~15-fold	[4] [11]

| Cynomolgus Monkey | 12 Months | 100 mg/kg/day | Kidney, Gastrointestinal Tract | ~3-fold [\[4\]](#) [\[11\]](#) |

Key Experimental Protocols

In Vitro URAT1/OAT4 Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against urate transporters.

- Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions. The cells are transiently transfected with a plasmid vector containing the cDNA for human URAT1 or OAT4 using a suitable transfection reagent.[\[1\]](#)
- Cell Plating: Transfected cells are plated into multi-well assay plates and allowed to adhere and express the transporter protein, typically for 24 hours.[\[1\]](#)

- Inhibition Assay:
 - Cells are washed with a transport buffer (e.g., 25 mM MES, pH 5.5, 125 mM sodium gluconate).[1]
 - Test compound (**lesinurad**) is serially diluted in the assay buffer and pre-incubated with the cells for a short period (e.g., 5 minutes).[6]
 - The transport reaction is initiated by adding radiolabeled [¹⁴C]-uric acid (e.g., at 100 μM) and incubating for a defined period (e.g., 10 minutes).[6]
- Quantification: The reaction is stopped by washing the cells with ice-cold buffer to remove extracellular radiolabel. The cells are then lysed (e.g., with 0.1 M NaOH), and intracellular radioactivity is measured using a liquid scintillation counter.[14]
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to vehicle controls. The IC₅₀ value is determined by fitting the data to a dose-response curve using non-linear regression.

In Vivo Hyperuricemia Animal Model

This protocol describes a common method for evaluating the pharmacodynamic effects of uricosuric agents in rodents.

- Animal Model: Adult male Sprague-Dawley rats or mice are used.[8][15]
- Induction of Hyperuricemia: Animals are administered a uricase inhibitor, potassium oxonate (e.g., 250 mg/kg), via intraperitoneal injection to induce an acute state of hyperuricemia. This is typically done 1 hour before the administration of the test compound.
- Drug Administration: Animals are divided into groups (e.g., vehicle control, **lesinurad** low dose, **lesinurad** high dose). **Lesinurad** or vehicle is administered via oral gavage.[8]
- Sample Collection: Blood samples are collected from the tail vein or via cardiac puncture at various time points post-dose (e.g., 0, 2, 4, 8, 24 hours).[15] Urine may also be collected using metabolic cages.

- **Biochemical Analysis:** Serum is separated from blood samples, and both serum and urine are analyzed for uric acid and creatinine concentrations using standard biochemical assay kits.
- **Data Analysis:** sUA levels are compared between the vehicle and **lesinurad**-treated groups. The fractional excretion of uric acid (FEUA) can be calculated using the formula: $(\text{Urine Uric Acid} \times \text{Serum Creatinine}) / (\text{Serum Uric Acid} \times \text{Urine Creatinine})$.

Conclusion

The preclinical data for **lesinurad** comprehensively define its profile as a selective uric acid reabsorption inhibitor. In vitro studies confirmed its mechanism, demonstrating potent and specific inhibition of URAT1 and OAT4.[1][4] This activity was shown to translate into robust pharmacodynamic effects in animal models of hyperuricemia and in early human studies, effectively lowering serum uric acid by increasing its renal excretion.[1][8] The pharmacokinetic and toxicological evaluations in rodent and non-rodent species established a safety profile with well-defined target organs and adequate safety margins to support clinical investigation and eventual approval for the treatment of hyperuricemia in patients with gout.[4][11]

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